Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)-

Description

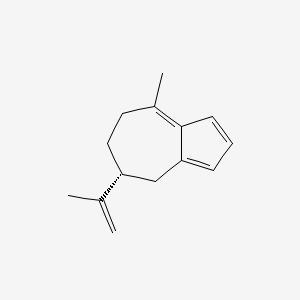

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- (hereafter referred to as Compound A) is a bicyclic sesquiterpene derivative characterized by a partially hydrogenated azulene core. Its structure includes a tetrahydroazulene skeleton with a methyl group at position 8 and a 1-methylethenyl substituent at position 5 in the (5R)-configuration. The compound’s molecular formula is C₁₅H₂₂, with a molecular weight of 202.34 g/mol. The stereochemistry of the methylethenyl group and the tetrahydro ring system significantly influence its physicochemical properties, including polarity, dipole moment, and chromatographic behavior .

Properties

CAS No. |

821777-97-3 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(5R)-8-methyl-5-prop-1-en-2-yl-4,5,6,7-tetrahydroazulene |

InChI |

InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-6,12H,1,7-9H2,2-3H3/t12-/m1/s1 |

InChI Key |

ACICZIONACSXCD-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C2C=CC=C2C[C@@H](CC1)C(=C)C |

Canonical SMILES |

CC1=C2C=CC=C2CC(CC1)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- typically involves the hydrogenation of azulene derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The process requires careful control of reaction parameters to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as Pd/C.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various electrophiles and nucleophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in fully hydrogenated derivatives.

Scientific Research Applications

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Comparison with Benzene Diols (Non-Azulenic Analogs)

demonstrates that azulene diols exhibit superior chromatographic resolution compared to benzene diols. For instance, on the Chiralcel-OD-H phase, azulene diols achieved an average enantioselectivity (α) of 3.98 , whereas benzene diols averaged 1.33 under identical conditions . This difference arises from the azulene core’s inherent dipole moment (1.08 D), which enhances chiral recognition via π-π interactions and hydrogen bonding.

Table 1: Chromatographic Resolution of Azulene vs. Benzene Diols

| Compound Class | Chiralcel-OD-H (α) | Lux Cellulose-2 (α) |

|---|---|---|

| Azulene diols | 3.98 | 1.32 |

| Benzene diols | 1.33 | 1.09 |

Comparison with Azulene Derivatives

- Octahydroazulene Analogs : and describe a structurally similar compound, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)-azulene (Compound B , CAS 3691-11-0). Despite sharing a methyl and methylethenyl substituent, Compound B has a fully hydrogenated octahydroazulene core (vs. tetrahydro in Compound A) and a different stereochemical profile ([1S-(1α,7α,8aβ)]). This structural variation results in a higher molecular weight (204.35 g/mol ) and distinct chromatographic retention (Kovats’ RI: 1490 ) compared to Compound A .

Table 2: Physical Properties of Azulene Derivatives

| Property | Compound A | Compound B |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ | C₁₅H₂₄ |

| Molecular Weight | 202.34 | 204.35 |

| Retention Index (RI) | Not reported | 1490 |

| Stereochemistry | (5R) | (1S,7α,8aβ) |

- Rhodanine-Azulene Hybrids: highlights (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1), an azulene-rhodanine hybrid. Unlike Compound A, R1 features an azulen-1-yl moiety conjugated to a rhodanine ring, enabling strong cation-binding properties due to its push-pull electronic structure. R1’s dipole moment (1.08 D) and electrochemical activity (e.g., redox peaks at +0.85 V and -1.2 V) contrast with dimethylaminobenzylidene rhodanine (R2, dipole moment: 1.61 D), which lacks the azulene core’s electron-deficient tropylium ring .

Table 3: Electronic and Functional Comparisons

| Parameter | Compound A | R1 (Azulene-Rhodanine) | R2 (Benzene-Rhodanine) |

|---|---|---|---|

| Dipole Moment (D) | Not reported | 1.08 | 1.61 |

| Cation Affinity | Low | High | Moderate |

| Synthesis Complexity | Moderate | High (air-sensitive) | Low |

Chromophoric Properties vs. Guaiazulene Derivatives

notes that azulene derivatives exhibit color variations depending on substituents. While Compound A’s tetrahydro core likely reduces conjugation (resulting in a less intense color compared to fully aromatic azulene), guaiazulene derivatives (e.g., 1,4-dimethyl-7-isopropylazulene) display vivid hues due to extended π-systems. This difference highlights the role of hydrogenation in modulating chromophoric activity .

Key Research Findings

- Synthetic Challenges : Compound A’s methylethenyl group and tetrahydro core necessitate precise stereochemical control during synthesis, similar to the protocols described for hexahydroazulene derivatives in (e.g., palladium/copper-catalyzed cross-coupling) .

- Applications : Azulene derivatives like R1 show promise in electrochemical sensors for heavy metals (e.g., Hg²⁺, Cu²⁺), whereas Compound A’s applications remain underexplored but may align with sesquiterpene-based pharmaceuticals or chiral stationary phases .

Biological Activity

Azulene, specifically the compound 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- , has garnered attention for its diverse biological activities. This article explores its pharmacological properties based on various studies and research findings.

- Molecular Formula : C₁₄H₁₈

- Molecular Weight : 198.30 g/mol

- CAS Registry Number : 821777-97-3

Biological Activities

Azulene derivatives are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral properties. Below is a summary of key findings related to the biological activity of this specific azulene compound.

1. Anti-inflammatory Activity

Research indicates that azulene compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α. A study by Ozimec Landek et al. demonstrated that certain azulene derivatives exhibited potent inhibitory effects on TNF-α production in lipopolysaccharide (LPS) activated human peripheral blood mononuclear cells with IC₅₀ values in the low micromolar range (1–3 µM) .

2. Antimicrobial Properties

Azulene has shown promising results in antimicrobial photodynamic therapy (PACT). In vitro studies have demonstrated that azulene can generate reactive oxygen species (ROS) when exposed to light, leading to effective bactericidal activity against Streptococcus mutans . The compound was tested at concentrations ranging from 5 to 500 µM and showed significant reductions in bacterial colony counts.

3. Antiviral Activity

In antiviral research, azulene derivatives were evaluated for their cytotoxicity and anti-HIV-1 activity. Peet et al. found that certain azulene derivatives inhibited HIV-1 replication in TZM-bl cells with an IC₅₀ of 8.5 µM and a selectivity index of 7 . The mechanism of action was linked to the inhibition of reverse transcriptase.

Case Study 1: Photodynamic Therapy

A study conducted by Damrongrungruang et al. assessed the effects of azulene on peripheral blood mononuclear cells (PBMCs). The results indicated that upon activation with light-emitting diodes at a specific wavelength (625 nm), azulene effectively generated singlet oxygen and exhibited cytotoxicity against cancer cells .

Case Study 2: Anti-peptic Activity

Yanagisawa et al. investigated the anti-peptic activity of azulene derivatives related to sodium 3-ethyl-7-isopropyl-1-azulenesulfonate. They synthesized several compounds and evaluated their activities, finding that some metabolites displayed lower anti-peptic activity compared to the parent compound .

Summary Table of Biological Activities

| Activity Type | Compound Tested | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Azulene Derivatives | 1–3 µM | Inhibition of TNF-α |

| Antimicrobial | Azulene | 5–500 µM | Generation of ROS under light activation |

| Antiviral | Azulene Derivatives | 8.5 µM | Inhibition of reverse transcriptase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.